molecular formula C17H16ClN5O2 B14103297 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14103297
M. Wt: 357.8 g/mol
InChI Key: JHSSTKGZRJXHIG-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

The synthesis of 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-chloroaniline with 4-ethoxybenzoyl chloride to form an intermediate, which is then reacted with sodium azide to form the triazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring allows the compound to bind to enzymes and receptors in the biological system, inhibiting their activity . This interaction disrupts various cellular processes, leading to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole . These compounds also exhibit antimicrobial and antifungal activities but differ in their specific molecular targets and pathways.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

5-(3-chloroanilino)-N-(4-ethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-14-8-6-12(7-9-14)20-17(24)15-16(22-23-21-15)19-13-5-3-4-11(18)10-13/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

JHSSTKGZRJXHIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Origin of Product

United States

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